2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-8-methylquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2/c1-11-3-2-4-12-9-13(10-20)17(19-16(11)12)21-15-7-5-14(18)6-8-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHUSTMTQWRCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)OC3=CC=C(C=C3)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including cyclization reactions and cycloaddition reactions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced through nucleophilic substitution reactions, where a fluorine-containing reagent reacts with the quinoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde can undergo various types of chemical reactions, including:
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-Fluorophenoxy)-8-methylquinoline-3-carboxylic acid.
Reduction: 2-(4-Fluorophenoxy)-8-methylquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde can be accomplished through several methods, including refluxing 4-fluorophenol with ethyl chloroacetate in acetone. This process yields the compound as a white crystalline powder with a melting point of 51-56°C. The presence of the fluorine atom enhances its electronic properties, potentially increasing reactivity and selectivity in biological systems compared to non-fluorinated analogs.
Biological Activities
Research indicates that derivatives of 8-hydroxyquinoline, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds in this class have demonstrated significant antibacterial effects against various strains, including E. coli and S. aureus. For instance, derivatives have been reported to show minimal inhibitory concentrations (MIC) lower than standard antibiotics .
- Anticancer Properties : The compound has been evaluated for its anticancer potential against several human cancer cell lines, such as A-549 (lung carcinoma) and HeLa (cervical carcinoma). Certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antifungal Activity : Studies have also highlighted the antifungal properties of related compounds against phytopathogenic fungi, indicating potential applications in agriculture .
- Photodynamic Therapy : The compound is utilized as a photosensitizer in photodynamic therapy (PDT), which is an innovative treatment method for certain types of cancer. Its ability to generate reactive oxygen species upon light activation makes it suitable for this application.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy. The presence of the fluorine atom at the para position of the phenoxy group is believed to enhance biological activity by influencing electronic properties and steric factors. Modifications at other positions on the quinoline ring can further tailor the compound's pharmacological profile .
Comparative Analysis with Related Compounds
The following table summarizes key features and applications of this compound compared to similar compounds:
| Compound Name | Structure Features | Unique Aspects | Applications |
|---|---|---|---|
| This compound | Quinoline with fluorophenoxy and aldehyde groups | Enhanced reactivity due to fluorine | Antimicrobial, anticancer, PDT |
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for metal chelation properties | Anticancer, antifungal |
| 2-(4-Chlorophenoxy)-8-methylquinoline-3-carbaldehyde | Chlorine instead of fluorine | Different electronic properties | Similar applications as above |
| Quinoline derivatives without halogen substitutions | Basic quinoline structure | Potentially different biological activity | Varies based on substituents |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
- A study demonstrated that specific derivatives exhibited remarkable antibacterial activity against Gram-positive and Gram-negative strains compared to standard antibiotics, highlighting their potential as new therapeutic agents .
- Another investigation focused on the anticancer activities of various substituted quinolines, revealing promising leads for drug development against resistant cancer cell lines .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron-Withdrawing Groups: The 4-fluorophenoxy group in the target compound exerts stronger electron-withdrawing effects compared to chloro or methoxy substituents in analogs. This may enhance electrophilicity at the aldehyde group, favoring condensation reactions .
Physicochemical Properties
- Melting Points : While direct data for the target compound is unavailable, analogs like 4k exhibit melting points of 223–225°C, suggesting that fluorinated derivatives may display similar thermal stability .
- Solubility: The methoxy group in 2-chloro-8-methoxyquinoline-3-carbaldehyde enhances water solubility compared to the methyl or fluorophenoxy groups, which prioritize organic-phase compatibility .
Research Findings and Implications
- Synthetic Flexibility: The target compound’s synthesis route mirrors scalable methods for 2-substituted quinolines, enabling modular derivatization .
- Comparative Reactivity: Fluorophenoxy-substituted quinolines may exhibit slower hydrolysis rates compared to chloro analogs due to stronger C–O bond stability, a hypothesis supported by electronic effects .
- Unanswered Questions: Limited data exist on the biological activity of 2-(4-fluorophenoxy)-8-methylquinoline-3-carbaldehyde.
Biological Activity
2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various pathogens.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial, antitumor, and antiviral properties.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The compound has shown promising results against several bacterial strains and fungi. For instance, studies have reported minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Pathogen | MIC (μM) | Reference Drug | Comparison |
|---|---|---|---|
| E. coli | 15.62 | Streptomycin | Comparable efficacy |
| A. niger | 62.5 | N/A | Moderate activity |
| M. tuberculosis | 6.68 | Isoniazid | Two times more potent |
The structure-activity relationship (SAR) studies suggest that the presence of the 4-fluorophenoxy group enhances the compound's interaction with bacterial cell membranes, improving its antimicrobial efficacy .
Antitumor Activity
Quinoline derivatives have been explored for their antitumor properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
-
Antimicrobial Efficacy Against M. tuberculosis
A study evaluated the activity of various quinoline derivatives against M. tuberculosis H37Rv. The results indicated that modifications in the substituent groups significantly influenced the MIC values, with this compound showing an MIC of 6.68 μM, indicating high potency compared to traditional treatments . -
Cytotoxicity in Cancer Cell Lines
In another study focusing on cancer therapeutics, this compound was tested against human breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with IC50 values indicating effective dose ranges for therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the quinoline scaffold can lead to enhanced biological activity. The introduction of electron-withdrawing groups such as fluorine at specific positions increases lipophilicity and improves membrane permeability, which is critical for antimicrobial action.
Q & A
Q. Table 1: Comparison of Synthetic Approaches
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenoxy and methyl groups). DEPT experiments can distinguish CH₃ groups .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for high-resolution structure determination, especially to resolve ambiguities in substituent orientation .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
Advanced: How can conflicting spectroscopic or crystallographic data be resolved during structural elucidation?
Answer:
- Cross-Validation : Compare NMR data with analogous compounds (e.g., 2-chloro-8-methoxyquinoline-3-carbaldehyde ).
- High-Resolution Crystallography : Use SHELX software to refine twinned or low-quality diffraction data .
- Dynamic NMR Studies : Investigate conformational flexibility if signals suggest dynamic processes (e.g., hindered rotation of the fluorophenoxy group).
Advanced: What strategies optimize the Vilsmeier-Haack reaction for higher yields?
Answer:
- Temperature Control : Maintain precise reaction temperatures (e.g., 353 K) to avoid side reactions .
- Workup Modifications : Adjust quenching conditions (e.g., ice-water vs. controlled pH) to minimize hydrolysis of the aldehyde group.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent Variation : Synthesize analogs with modified fluorophenoxy or methyl groups (e.g., replacing fluorine with other halogens) .
- Biological Assays : Test activity against targets relevant to quinoline derivatives (e.g., kinase inhibition, DNA interaction) .
- Computational Modeling : Perform docking studies to predict binding modes using software like AutoDock or Schrödinger Suite.
Q. Table 2: Key SAR Parameters
Basic: What are common impurities in synthesis, and how are they identified?
Answer:
- By-Products : Unreacted 2-chloroquinoline intermediates or hydrolyzed aldehydes.
- Detection Methods :
Advanced: How to address discrepancies in reported physical properties (e.g., melting points)?
Answer:
- Recrystallization : Use solvents like ethyl acetate/petroleum ether to improve purity .
- DSC Analysis : Perform differential scanning calorimetry to confirm melting points and detect polymorphs.
- Collaborative Validation : Compare data with independent labs using standardized protocols.
Advanced: What computational tools predict the compound’s reactivity in nucleophilic substitutions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
